TC Lpa5 4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TC LPA5 4: 该化合物抑制溶血磷脂酸诱导的孤立人血小板聚集,并对溶血磷脂酸受体5表现出选择性,超过80个其他筛选的靶点 。它主要用于科学研究,以研究溶血磷脂酸受体5在各种生物过程中的作用。

准备方法

合成路线和反应条件: 详细的合成路线和反应条件为专有信息,未公开 。

工业生产方法: TC LPA5 4的工业生产通常在受控条件下进行,以确保高纯度和高产量。 该化合物在专门的设施中合成,这些设施配备了处理复杂的有机合成和纯化过程的能力 。

化学反应分析

Biochemical Interactions and Receptor Binding

TC LPA5 4 selectively inhibits LPAR5 (IC<sub>50</sub> = 0.8 µM in LPAR5-expressing RH7777 cells) and demonstrates minimal off-target activity against 80+ other receptors, including other LPAR subtypes . Key interactions include:

-

Hydrogen bonding between its carboxylic acid group and catalytic residues (e.g., GLU225, GLU343) in heparanase (HPSE) .

-

Ionic interactions with lysine residues (e.g., LYS231, LYS232) in the HPSE binding pocket .

-

Hydrophobic interactions mediated by its methoxyphenyl and cyclohexylphenyl groups, stabilizing binding to LPAR5 .

Table 1: Binding Affinity and Selectivity of this compound

| Target | IC<sub>50</sub> / K<sub>d</sub> | Key Residues Involved | Citation |

|---|---|---|---|

| LPAR5 | 0.8 µM | GLU225, LYS231, TYR298 | |

| HPSE | 10 µM | GLU343, GLN270, ARG272 | |

| NSD2 (histone methyltransferase) | ~50 µM | Catalytic SAM-binding domain |

Structural Activity Relationships (SAR)

Modifications to this compound’s structure impact its potency and binding dynamics:

-

Hexane Ring (Ring 4): Replacement with aromatic rings (e.g., benzene) reduces HPSE inhibition due to loss of hydrophobic interactions with TYR298 and TYR348 .

-

Methoxy Group (Ring 2): Removal decreases LPAR5 antagonism by 60%, highlighting its role in stabilizing interactions with GLN270 .

-

Chloride Substituent (Ring 1): Enhances binding to LPAR5 but is dispensable for HPSE inhibition .

Table 2: Impact of Structural Modifications on Activity

| Modification | Effect on LPAR5 IC<sub>50</sub> | Effect on HPSE IC<sub>50</sub> |

|---|---|---|

| Removal of methoxy group | ↑ 2.5-fold | ↑ 5-fold |

| Replacement of hexane with benzene | ↑ 10-fold | ↑ 15-fold |

| Chloride substitution | Minimal change | No significant effect |

Mechanistic Inhibition in Cellular Systems

This compound disrupts LPA-mediated signaling pathways in cancer and immune cells:

-

Thyroid Cancer: Inhibits LPA-induced PI3K/Akt/mTOR activation (IC<sub>50</sub> = 55.9–103.0 µM across papillary thyroid carcinoma cell lines) . Pretreatment with this compound reduces phosphorylated Akt and p70S6K1 by >80% .

-

CD8+ T Cells: Suppresses LPA5-mediated calcium signaling and ERK activation, impairing granule exocytosis (e.g., CD107a surface expression ↓ 40%) .

-

Intestinal Stem Cells: Induces apoptosis (↑ 3-fold caspase-3 activity) and reduces proliferation (↓ 50% Ki67+ cells) in Lpar5-deficient models .

Table 3: Functional Effects of this compound in Disease Models

科学研究应用

Thyroid Cancer

In thyroid cancer studies, TC LPA5 4 has demonstrated significant antitumor activity. For instance, in vivo experiments using CGTH-W3 xenograft models in nude mice revealed that treatment with this compound resulted in a notable delay in tumor growth, with an inhibitory rate of approximately 46.7% . The compound's IC50 values for inhibiting cell proliferation varied among different thyroid cancer cell lines, indicating its potential as a targeted therapy for specific subtypes of thyroid cancer .

Heparanase Inhibition

Recent findings have identified this compound as a promising inhibitor of heparanase (HPSE) in high-throughput screening assays. The compound exhibited an IC50 of 10 μM against HPSE, suggesting its utility in targeting this enzyme, which plays a critical role in tumor metastasis and angiogenesis . Molecular docking studies further elucidated the interaction between this compound and HPSE, highlighting its potential for development as a novel therapeutic agent.

Modulation of Immune Responses

Research indicates that LPAR5 signaling can significantly influence T cell responses. In studies involving wild-type and Lpar5-deficient mice, it was observed that Lpar5 deficiency enhanced antigen-specific killing by CD8 T cells, suggesting that this compound could be leveraged to improve immunotherapeutic strategies against tumors . This modulation of immune responses positions this compound as a candidate for enhancing the efficacy of cancer immunotherapies.

Comprehensive Data Tables

| Application Area | Cell Lines/Models | IC50 Values (μM) | Effects Observed |

|---|---|---|---|

| Thyroid Cancer | CGTH-W3 | 103.0 | Inhibited proliferation and migration |

| TPC-1 | 84.9 | Inhibited proliferation and migration | |

| B-CPAP | 55.9 | Inhibited proliferation | |

| BHT-101 | 57.17 | Inhibited proliferation | |

| Heparanase Inhibition | HPSE Activity | 10 | Inhibition observed in high-throughput screening |

Case Study: Thyroid Carcinoma Progression

A study analyzed the expression levels of LPAR5 in papillary thyroid carcinoma (PTC) tissues using The Cancer Genome Atlas (TCGA) database alongside immunohistochemistry assays. Findings indicated that higher levels of LPAR5 correlated with increased tumor aggressiveness . Subsequent treatment with this compound demonstrated a significant reduction in tumor cell viability and motility.

Case Study: Immune Response Enhancement

In a model investigating CD8 T cell responses, the administration of this compound led to enhanced cytotoxic activity against tumor cells when combined with peptide-pulsed target cells . This suggests that targeting LPAR5 may provide a dual benefit: inhibiting tumor growth while simultaneously boosting immune surveillance.

作用机制

TC LPA5 4通过特异性结合和抑制溶血磷脂酸受体5发挥作用。这种抑制阻止溶血磷脂酸激活受体,从而阻断参与细胞增殖、迁移和其他细胞过程的下游信号通路。 所涉及的分子靶点和通路包括磷酸肌醇3-激酶(PI3K)/Akt通路,该通路对细胞存活和生长至关重要 。

相似化合物的比较

类似化合物:

- 1-油酰溶血磷脂酸钠

- DBIBB

- Ki16425

- AM966

- 十四烷基膦酸酯

- ASP6432

- H2L 5765834

- BMS-986020

独特性: TC LPA5 4在对溶血磷脂酸受体5的高选择性(相对于其他溶血磷脂酸受体)及其对溶血磷脂酸诱导的血小板聚集和癌细胞增殖的强效抑制作用方面是独特的 。

生物活性

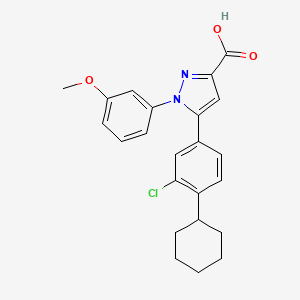

TC LPA5 4 is a selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), which has garnered attention for its role in various biological processes, including cancer progression and immune modulation. This compound, chemically known as 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid , exhibits a potent inhibitory effect on LPA-induced cellular activities, making it a valuable tool in biomedical research.

This compound functions primarily as an antagonist to the LPA5 receptor, with an IC50 value of 0.8 μM in LPA5-RH7777 cells. Its selectivity is notable, as it demonstrates significant inhibition of LPA-induced effects while showing minimal activity against over 80 other screened targets . The compound effectively inhibits LPA-induced aggregation of isolated human platelets, highlighting its potential applications in cardiovascular research .

In Vitro Studies

Research has demonstrated that this compound can significantly inhibit the proliferation and migration of thyroid carcinoma cells. In particular, studies involving the CGTH-W3 and TPC-1 cell lines showed that treatment with this compound resulted in decreased cell proliferation and migration. The compound also delayed tumor growth in xenograft models using nude mice, indicating its potential as a therapeutic agent against thyroid cancer .

In Vivo Studies

In vivo experiments have further elucidated the biological activity of this compound. For instance, administration of this antagonist in models of cerebral ischemia (tMCAO) revealed a protective effect against brain damage. Mice treated with this compound exhibited reduced infarction and neurological deficits following reperfusion, alongside decreased microglial activation . This suggests that this compound may play a critical role in neuroprotection during ischemic events.

Case Study: Thyroid Carcinoma

A study published in Cancer Science highlighted the effects of this compound on thyroid carcinoma cell lines. The findings showed that the compound inhibited cell growth and migration in vitro and delayed tumor growth in vivo. Specifically, the combination of this compound with PI3K and mTOR inhibitors resulted in a significant reduction in Akt phosphorylation, demonstrating its potential to interfere with pro-tumorigenic signaling pathways .

Case Study: Immune Modulation

Another significant study explored the role of this compound in modulating CD8 T cell responses. It was found that activation of the LPA5 receptor by lysophosphatidic acid could impair T cell activation and promote an exhausted phenotype. By using this compound to block this receptor, researchers observed enhanced T cell function and improved anti-tumor immunity, suggesting that targeting LPAR5 could be a viable strategy for cancer immunotherapy .

Summary of Biological Activities

Research Findings Overview

| Study Focus | Findings | Publication |

|---|---|---|

| Thyroid carcinoma | Inhibition of proliferation and migration | Cancer Science |

| Cerebral ischemia | Reduced damage and improved outcomes | Journal of Neuroinflammation |

| Immune checkpoint modulation | Improved T cell responses | Nature Communications |

属性

IUPAC Name |

5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNALUYKEGYUHQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。